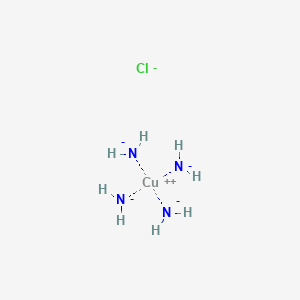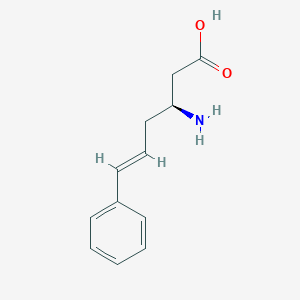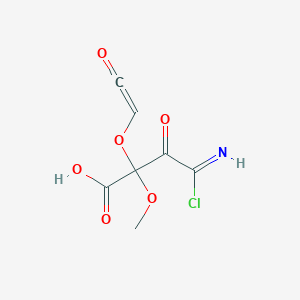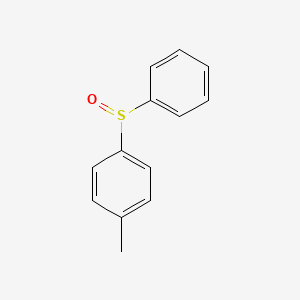
Copper tetrammine dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper tetrammine dichloride, also known as tetraamminecopper(II) chloride, is a coordination complex with the formula [Cu(NH₃)₄]Cl₂. This compound is characterized by its deep blue color and is commonly used in various chemical applications due to its unique properties. The complex consists of a central copper ion coordinated to four ammonia molecules, with two chloride ions acting as counterions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper tetrammine dichloride can be synthesized by reacting copper(II) chloride with ammonia. The reaction typically involves dissolving copper(II) chloride in water and then slowly adding concentrated ammonia solution. The mixture is stirred until a deep blue solution is formed, indicating the formation of the complex. The reaction can be represented as follows:
[ \text{CuCl}_2 + 4\text{NH}_3 \rightarrow [\text{Cu(NH}_3\text{)}_4]\text{Cl}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency and purity, often involving controlled addition of ammonia and precise temperature regulation to ensure complete reaction and crystallization of the product.
Análisis De Reacciones Químicas
Types of Reactions: Copper tetrammine dichloride undergoes various chemical reactions, including:
Oxidation: The copper(II) ion in the complex can be oxidized to copper(III) under specific conditions.
Reduction: The complex can be reduced to copper(I) species using suitable reducing agents.
Substitution: The ammonia ligands can be substituted by other ligands such as water or chloride ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be facilitated by adding excess of the substituting ligand.
Major Products:
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper tetrammine dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including its role in copper metabolism and as a model compound for studying copper-related diseases.
Industry: Utilized in electroplating, textile dyeing, and as a precursor for other copper-based compounds.
Mecanismo De Acción
The mechanism by which copper tetrammine dichloride exerts its effects involves the central copper ion interacting with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the ammonia ligands can stabilize the copper ion in different oxidation states, allowing it to engage in diverse chemical reactions. The pathways involved often include coordination to biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
Copper tetrammine dichloride can be compared with other similar copper complexes:
Tetraamminecopper(II) sulfate: Similar in structure but with sulfate as the counterion instead of chloride.
Bis(diethylammonium) tetrachlorocuprate(II): Contains diethylammonium ligands and exhibits different coordination geometry.
Copper(II) chloride dihydrate: Lacks ammonia ligands and has different chemical properties.
Uniqueness: this compound is unique due to its deep blue color, stability in aqueous solutions, and versatility in undergoing various chemical reactions. Its ability to form stable complexes with ammonia makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
ClCuH8N4-3 |
|---|---|
Peso molecular |
163.09 g/mol |
Nombre IUPAC |
copper;azanide;chloride |
InChI |
InChI=1S/ClH.Cu.4H2N/h1H;;4*1H2/q;+2;4*-1/p-1 |
Clave InChI |
VRKBSKYRZBAUEY-UHFFFAOYSA-M |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.0^{1,13.0^{4,12.0^{6,11.0^{12,16]henicosa-6,8,10-triene-4,5-dicarboxylate](/img/structure/B12325720.png)
![4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane](/img/structure/B12325724.png)


![(4-Acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12325740.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12325750.png)
![4-(6-Hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12325761.png)
![[2-Hydroxy-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl] acetate](/img/structure/B12325766.png)
![(6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester](/img/structure/B12325771.png)
acetic acid](/img/structure/B12325786.png)
![(8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B12325787.png)


![Methyl 2-[2-acetyloxy-4-formyl-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B12325815.png)
